2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with a molecular formula of C21H28N2O3S2. This compound is characterized by the presence of a sulfanyl group attached to a methylphenyl ring and a sulfonyl group attached to a methylpiperidinyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methylthiophenol with 2-bromoacetyl chloride to form 2-(4-methylphenylthio)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Alkylated acetamide derivatives
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups are believed to play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit certain enzymes by forming covalent bonds with their active sites, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- N-(4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Uniqueness
2-[(4-methylphenyl)sulfanyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfanyl and sulfonyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-16-3-7-19(8-4-16)27-15-21(24)22-18-5-9-20(10-6-18)28(25,26)23-13-11-17(2)12-14-23/h3-10,17H,11-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHFIQEOPTEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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